7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one is a chemical compound with the molecular formula and a molecular weight of 345.18 g/mol. It is primarily recognized as an intermediate in the synthesis of the antipsychotic drug aripiprazole, which is used to treat schizophrenia and bipolar disorder. The compound belongs to the class of quinolinones, which are characterized by their bicyclic structure containing a quinoline moiety.
The compound can be synthesized through various methods, often involving reactions with readily available precursors. Its synthesis is documented in several patents and scientific literature, highlighting its relevance in pharmaceutical chemistry and organic synthesis.
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one is classified as:
The synthesis of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one can be achieved through several synthetic routes. A common method involves the alkylation of 7-hydroxy-3,4-dihydroquinolin-2-one with 1,4-dibromobutane followed by iodination:
The molecular structure of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one includes:
Structural Data:
ICCCCOc1ccc2CCC(=O)Nc2c1
InChI=1S/C13H16INO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
The primary reactions involving 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one include:
These reactions typically require careful control of conditions such as temperature and solvent choice to optimize yield and purity. For example:
The mechanism by which 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one exerts its effects is primarily through its role as an intermediate in synthesizing aripiprazole. Aripiprazole acts as a partial agonist at dopamine D2 receptors and serotonin receptors (5HT1A and 5HT2A), modulating neurotransmitter activity in the brain.
Research indicates that compounds like aripiprazole can help stabilize dopamine levels in patients with schizophrenia or bipolar disorder by balancing neurotransmitter activity rather than simply blocking receptors .
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one serves primarily as:
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one is a halogenated organic compound with the molecular formula C₁₃H₁₆INO₂ and a molecular weight of 345.18 g/mol. This crystalline solid features a quinolinone core structure substituted at the 7-position with a 4-iodobutoxy chain. The iodine atom on the butoxy side chain confers significant reactivity, making this compound particularly valuable in nucleophilic substitution reactions. Its IUPAC name is 7-(4-iodobutoxy)-3,4-dihydro-1H-quinolin-2-one, and it carries the CAS Registry Number 952308-47-3 [9]. The structural significance lies in the juxtaposition of the electron-rich quinolinone system, which contains both hydrogen bond acceptor (carbonyl oxygen) and donor (amide N-H) sites, with the alkyl iodide moiety that serves as an excellent leaving group. This combination creates a bifunctional molecule ideally suited for pharmaceutical synthesis [1] [9].
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆INO₂ |
Molecular Weight | 345.18 g/mol |
CAS Registry Number | 952308-47-3 |
IUPAC Name | 7-(4-iodobutoxy)-3,4-dihydro-1H-quinolin-2-one |
Key Functional Groups | Quinolinone, alkyl iodide |
Hydrogen Bond Donors | 1 (N-H) |
Hydrogen Bond Acceptors | 2 (carbonyl oxygen, ether oxygen) |
The development of 7-(4-iodobutoxy)-3,4-dihydroquinolin-2(1H)-one is intrinsically linked to the quest for improved antipsychotic agents. Its significance emerged in the late 1980s and early 1990s when Otsuka Pharmaceutical researchers were developing novel carbostyril derivatives targeting dopamine receptors [4]. The compound represented a strategic molecular evolution from earlier brominated analogs like 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS 129722-34-5), which had demonstrated potential as synthetic intermediates but exhibited lower reactivity in nucleophilic displacement reactions [5] [8]. The iodine analog offered enhanced leaving group capability due to iodine's lower bond dissociation energy and greater polarizability compared to bromine, making it more reactive in SN₂ reactions essential for forming carbon-nitrogen bonds with nitrogen heterocycles. This structural innovation coincided with the emergence of dopamine partial agonist theory in antipsychotic drug design, ultimately contributing to the development of aripiprazole, which received FDA approval in 2002 [4].
This iodinated quinolinone derivative serves as a crucial penultimate intermediate in synthesizing aripiprazole (7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one), an atypical antipsychotic with a unique mechanism of action as a dopamine D₂ receptor partial agonist [2] [5] [8]. The iodine atom undergoes efficient nucleophilic displacement with 1-(2,3-dichlorophenyl)piperazine under mild basic conditions to form the critical C-N bond that completes the aripiprazole structure. This transformation exploits the exceptional leaving group ability of iodide, which facilitates higher yields and cleaner reactions compared to brominated analogs [8] [9]. The strategic positioning of the iodine atom on a flexible butoxy linker enables optimal spatial orientation for interaction with the piperazine nucleophile, allowing the formation of the pharmacologically critical connection between the quinolinone and phenylpiperazine pharmacophores essential for aripiprazole's receptor binding profile [4] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2